
Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodoquinolin-7-yl diethylcarbamate: is a chemical compound with the molecular formula C14H15IN2O2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 8th position and a diethylcarbamate group at the 7th position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinolin-7-yl diethylcarbamate typically involves the iodination of quinoline derivatives followed by the introduction of the diethylcarbamate group. One common method includes:
Iodination: Starting with 7-hydroxyquinoline, the compound is iodinated using iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium.
Carbamoylation: The iodinated product is then reacted with diethylcarbamoyl chloride in the presence of a base like triethylamine to form 8-Iodoquinolin-7-yl diethylcarbamate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 8-Iodoquinolin-7-yl diethylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 8-aminoquinolin-7-yl diethylcarbamate.
Substitution: Formation of 8-substituted quinolin-7-yl diethylcarbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Iodoquinolin-7-yl diethylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 8-Iodoquinolin-7-yl diethylcarbamate is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Iodoquinolin-7-yl diethylcarbamate involves its interaction with specific molecular targets. The iodine atom and the diethylcarbamate group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-7-iodoquinolin-8-yl diethylcarbamate
- 7-Bromo-8-iodoquinolin-5-yl diethylcarbamate
- 6-Fluoro-8-iodoquinolin-7-yl diethylcarbamate
Comparison: Compared to similar compounds, 8-Iodoquinolin-7-yl diethylcarbamate is unique due to the specific positioning of the iodine atom and the diethylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. The presence of different halogen atoms (chlorine, bromine, fluorine) in similar compounds can lead to variations in reactivity, binding affinity, and overall biological activity.
Eigenschaften
CAS-Nummer |
829666-50-4 |
|---|---|
Molekularformel |
C14H15IN2O2 |
Molekulargewicht |
370.19 g/mol |
IUPAC-Name |
(8-iodoquinolin-7-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-3-17(4-2)14(18)19-11-8-7-10-6-5-9-16-13(10)12(11)15/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
IBKAJUWJNYLXFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=CC=N2)C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


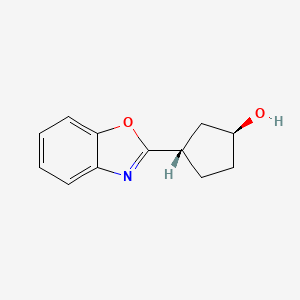
![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)

![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
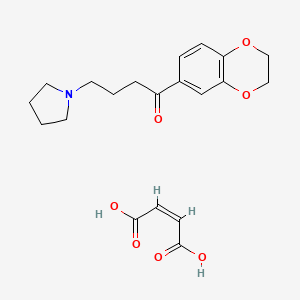
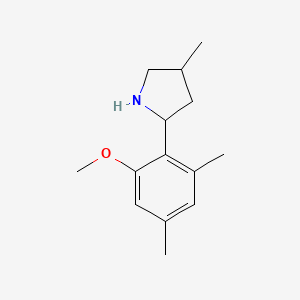

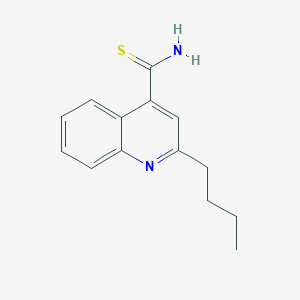
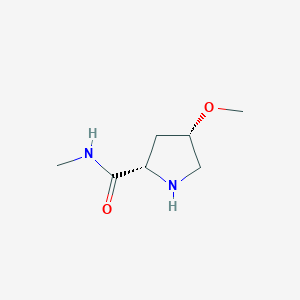
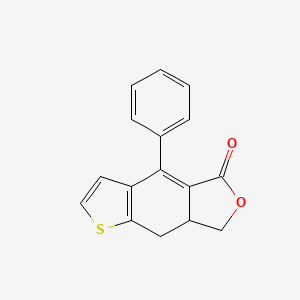
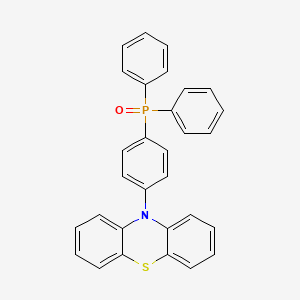
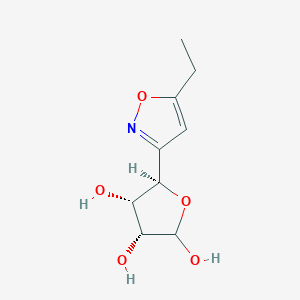
![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)

